1-Naphthyl Isocyanate: A Technical Guide to Chemical Properties and Reactivity
1-Naphthyl Isocyanate: A Technical Guide to Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Naphthyl isocyanate (CAS No: 86-84-0) is a highly reactive aromatic isocyanate widely utilized in organic synthesis, materials science, and analytical chemistry.[1][2] Its structure, featuring a reactive isocyanate group (-N=C=O) attached to a naphthalene (B1677914) ring, makes it an essential building block for a diverse range of compounds, including pharmaceuticals, agrochemicals, and polymers.[1][3] In research and development, it is particularly valued as a derivatizing agent for enhancing the detection of amino acids and amines in complex mixtures and for its role in bioconjugation processes to study protein interactions.[1][3][4] This guide provides an in-depth overview of its chemical properties, reactivity, experimental protocols, and safety considerations.
Chemical and Physical Properties
1-Naphthyl isocyanate is a colorless to slightly yellow or orange liquid with a pungent odor.[5] It is stable under recommended storage conditions but is sensitive to moisture and light.[6][7]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₇NO | [1][5][8] |
| Linear Formula | C₁₀H₇NCO | |
| Molecular Weight | 169.18 g/mol | [1][5] |
| CAS Number | 86-84-0 | [1][5][8] |
| Appearance | Colorless to pale yellow/orange clear liquid | [1][2][5] |
| Melting Point | 4 °C (lit.) | [1][5] |
| Boiling Point | 267 °C / 761 mmHg (lit.) | [5] |
| Density | 1.177 g/mL at 25 °C (lit.) | [1][5] |
| Refractive Index (n20/D) | 1.6310 - 1.6350 | [5][9] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | Miscible with alcohol, chloroform, and diethyl ether.[5][8] |
Spectroscopic Data: Spectroscopic data for 1-Naphthyl isocyanate, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available through various chemical databases.[10][11][12][13] These spectra are crucial for compound identification and quality control.
Reactivity and Reaction Mechanisms
The core of 1-Naphthyl isocyanate's utility lies in the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O). This makes it highly susceptible to nucleophilic attack, forming the basis of its key reactions.[2][14]
Reaction with Nucleophiles
1. Reaction with Water (Hydrolysis): Isocyanates react with water to form an unstable carbamic acid intermediate. This intermediate readily decomposes, releasing carbon dioxide and forming the corresponding primary amine, in this case, 1-naphthylamine.[2][14] This reaction is important to consider, as exposure to moisture will degrade the reagent.[2][7]
2. Reaction with Alcohols: The reaction with alcohols produces stable N-naphthylcarbamate esters, commonly known as urethanes.[1][2] This reaction is fundamental to the production of polyurethanes and is also used for the derivatization of alcohols for analytical purposes.[14][15] The reaction can be catalyzed by bases, such as tertiary amines, or organometallic compounds.[14][16]
3. Reaction with Amines: Primary and secondary amines react rapidly with 1-Naphthyl isocyanate to form substituted ureas.[14] This reaction is generally much faster than the reaction with alcohols.[16] It is widely used in derivatization for HPLC analysis of amino acids and in bioconjugation to label proteins.[1][4]
4. Reaction with Thiols: The reaction with thiols is generally slower than with alcohols or amines and results in the formation of thiocarbamates.[2][17] This reaction can be catalyzed by bases, which generate the more nucleophilic thiolate anion.[2]
Applications in Research and Development
1-Naphthyl isocyanate is a versatile reagent with numerous applications:
-
Analytical Chemistry: It serves as a pre-column derivatizing agent for amino acids, amino alcohols, and other primary/secondary amines in HPLC.[3][4][18] The resulting naphthylcarbamoyl derivatives are stable and highly fluorescent, allowing for sensitive detection.[4]
-
Polymer Chemistry: It is a key monomer in the synthesis of polyurethanes, which are used to create flexible and durable materials for coatings, foams, and adhesives.[1][3]
-
Pharmaceutical and Agrochemical Synthesis: It acts as a crucial intermediate in the synthesis of various pharmaceutical agents and pesticides, often used to create compounds with specific biological activities.[1][3][15]
-
Bioconjugation: Its ability to selectively react with amine groups makes it an ideal tool for labeling biomolecules, aiding in the study of protein interactions and modifications.[1]
-
Toxicology: It is used in laboratory animal studies to investigate cholangiolitic hepatotoxicity.[5][8][19]
Experimental Protocols
General Handling and Storage:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][20] Avoid breathing vapors or mist and prevent contact with skin and eyes.[6][7]
-
Storage: Store in a cool, dry, and well-ventilated place, away from moisture, light, and incompatible materials (strong oxidizing agents, acids, bases, alcohols, amines).[5][6][7] Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon).[1][6] Recommended storage temperature is typically 2-8 °C.[1]
Purification Method: If required, 1-Naphthyl isocyanate can be purified by distillation under atmospheric or reduced pressure. Alternatively, it can be crystallized from petroleum ether (b.p. 60-70 °C) at low temperatures.[5]
Protocol: Derivatization of Analytes for HPLC-Fluorescence Detection This protocol is a generalized procedure based on methods for the analysis of choline (B1196258) and amino acids.[4][21] Optimization may be required depending on the specific analyte.
Objective: To derivatize an analyte containing a primary or secondary amine/hydroxyl group with 1-Naphthyl isocyanate to form a fluorescent derivative suitable for HPLC analysis.
Materials:
-
1-Naphthyl isocyanate solution (e.g., in dry acetone (B3395972) or acetonitrile)
-
Analyte standard or sample solution
-
Anhydrous solvent (e.g., acetonitrile)
-
Dehydrating agent (e.g., anhydrous Magnesium Oxide, MgO)[21]
-
Quenching solution (e.g., distilled water)[21]
-
Extraction solvent (e.g., cyclohexane)[4]
-
Centrifuge tubes, vortex mixer, centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Sample Preparation:
-
Prepare the sample or standard solution in an appropriate buffer or solvent. If in an aqueous solution, adjust pH as needed (e.g., pH 3.5-4.0 for choline analysis).[21]
-
Transfer a known volume of the sample/standard to a centrifuge tube.
-
-
Anhydrous Reaction Conditions:
-
Add acetonitrile (B52724) to the tube to create a non-aqueous environment.[21]
-
Add a small amount of anhydrous MgO powder to remove residual water. Cap the tube and vortex briefly.[21]
-
Note: The amount of MgO is critical; excess can interfere with the assay.[21]
-
-
Derivatization Reaction:
-
Add the 1-Naphthyl isocyanate solution to the centrifuge tube. The molar excess of the reagent will depend on the analyte concentration and may require optimization.
-
Cap the tube, vortex thoroughly, and allow the reaction to proceed at room temperature. Reaction time can vary from minutes to hours.[21][22]
-
-
Quenching and Extraction:
-
Final Sample Preparation for HPLC:
-
Centrifuge the final mixture at high speed (e.g., ~14,000 rpm) for several minutes to pellet any precipitates (like MgO).[21]
-
Carefully transfer the supernatant and filter it through a syringeless filter into an HPLC vial.[21]
-
The sample is now ready for injection into the HPLC system equipped with a fluorescence detector (e.g., excitation ~305 nm, emission ~385 nm) and an appropriate column (e.g., cation exchange).[4][21]
-
Safety and Handling
1-Naphthyl isocyanate is a hazardous chemical that must be handled with extreme care.[2][20]
-
Hazards:
-
Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[2][10][20]
-
Irritation: Causes skin and serious eye irritation. Vapors can irritate the mucous membranes and respiratory system.[2][20]
-
Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled (respiratory sensitizer). May cause an allergic skin reaction (skin sensitizer).[2]
-
Lachrymator: Can cause tearing.[10]
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.[6]
-
Skin Protection: Wear chemical-resistant gloves (nitrile gloves are more resistant than latex) and impervious clothing to prevent skin contact.[20]
-
Respiratory Protection: Use in a fume hood. If ventilation is inadequate or for large-scale use, a NIOSH-approved respirator (e.g., self-contained breathing apparatus or positive pressure air-line respirator) is required.[6][20]
-
-
First Aid Measures:
-
Inhalation: Remove victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][23]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]
-
References
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- 2. 1-Naphthyl Isocyanate >99.0%|CAS 86-84-0 [benchchem.com]
- 3. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 4. Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Naphthyl isocyanate CAS#: 86-84-0 [m.chemicalbook.com]
- 6. fishersci.es [fishersci.es]
- 7. 1-Naphthyl isocyanate - Safety Data Sheet [chemicalbook.com]
- 8. 1-Naphthyl isocyanate, 98% | Fisher Scientific [fishersci.ca]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. alpha-Naphthyl isocyanate | C11H7NO | CID 66589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Naphthyl isocyanate(86-84-0) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Naphthalene, 1-isocyanato- [webbook.nist.gov]
- 14. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
- 15. chemimpex.com [chemimpex.com]
- 16. poliuretanos.net [poliuretanos.net]
- 17. researchgate.net [researchgate.net]
- 18. Enantioselective high-performance liquid chromatography of therapeutically relevant aminoalcohols as their fluorescent 1-naphthyl isocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1-Naphthyl isocyanate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 20. tagis.dep.wv.gov [tagis.dep.wv.gov]
- 21. eurofinsus.com [eurofinsus.com]
- 22. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 23. fishersci.com [fishersci.com]
